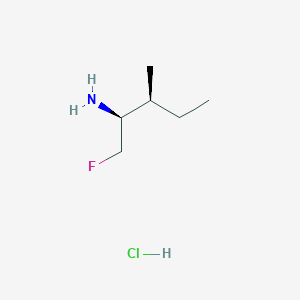
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and trifluoroacetaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine compound.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chlorophenylamine: A related compound with a simpler structure.
Trifluoromethylbenzene: A compound with a similar trifluoromethyl group but lacking the amine functionality.
Uniqueness
®-1-(4-Chlorophenyl)-2,2,2-trifluoro-N-methylethan-1-amine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chlorophenyl group. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
(1R)-1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3/t8-/m1/s1 |
Clave InChI |
GRHXLLLWHUQZIF-MRVPVSSYSA-N |
SMILES isomérico |
CN[C@H](C1=CC=C(C=C1)Cl)C(F)(F)F |
SMILES canónico |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
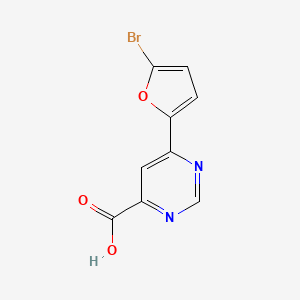

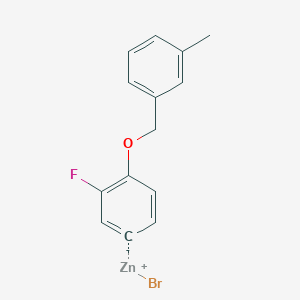
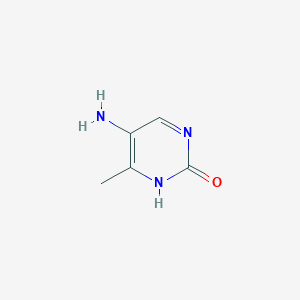
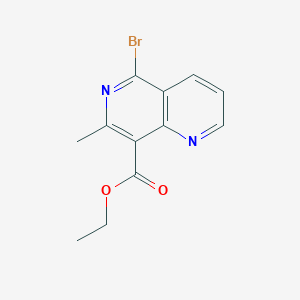



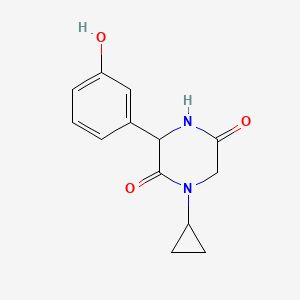
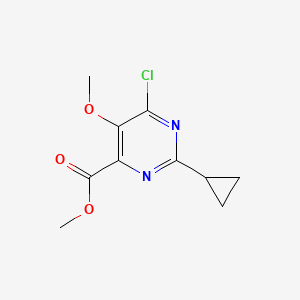
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)
